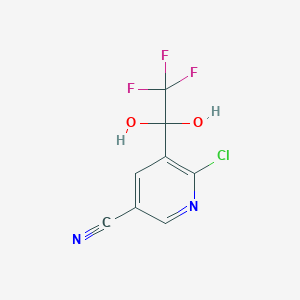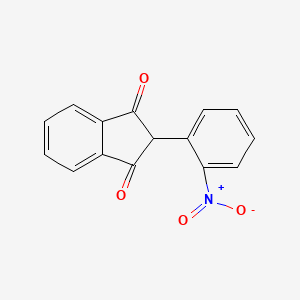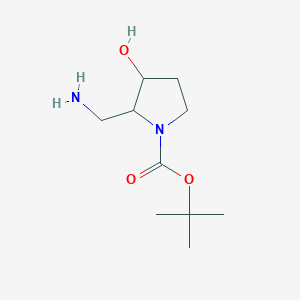
(3-Chloro-2-methylphenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15ClSi . It is a derivative of trimethylsilane, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Chloro-2-methylphenyl)trimethylsilane involves the Grignard reaction. In this process, is reacted with under anhydrous conditions to yield the desired product.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of with in the presence of a Lewis acid catalyst such as .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction is carried out in specialized reactors to maintain anhydrous conditions and control the reaction temperature.
化学反应分析
Types of Reactions:
Substitution Reactions: (3-Chloro-2-methylphenyl)trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of (3-hydroxy-2-methylphenyl)trimethylsilane, (3-alkoxy-2-methylphenyl)trimethylsilane, or (3-amino-2-methylphenyl)trimethylsilane.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Reduction: Formation of reduced silane derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3-Chloro-2-methylphenyl)trimethylsilane is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It is employed in the study of biochemical pathways and enzyme mechanisms.
Industry:
Material Science: this compound is used in the production of specialty polymers and coatings.
Electronics: It is utilized in the fabrication of electronic components and silicon-based materials.
作用机制
Mechanism: The mechanism of action of (3-Chloro-2-methylphenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the phenyl ring can be substituted by nucleophiles, while the trimethylsilyl group can participate in various organic transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of substituted products.
Electrophilic Reactions: The trimethylsilyl group can act as an electrophile in reactions with nucleophiles.
相似化合物的比较
- (3-Chloro-2-methylphenyl)dimethylsilane
- (3-Chloro-2-methylphenyl)triethylsilane
- (3-Chloro-2-methylphenyl)trimethylgermane
Comparison:
- Reactivity: (3-Chloro-2-methylphenyl)trimethylsilane is more reactive towards nucleophiles compared to its dimethyl and triethyl analogs due to the steric hindrance provided by the trimethylsilyl group.
- Applications: While all these compounds can be used as building blocks in organic synthesis, this compound is preferred for its higher reactivity and ease of handling.
- Uniqueness: The presence of the trimethylsilyl group makes this compound a versatile reagent in organic synthesis, providing unique reactivity patterns not observed in its analogs.
属性
分子式 |
C10H15ClSi |
|---|---|
分子量 |
198.76 g/mol |
IUPAC 名称 |
(3-chloro-2-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-9(11)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3 |
InChI 键 |
KVNMNWPGUAWSEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


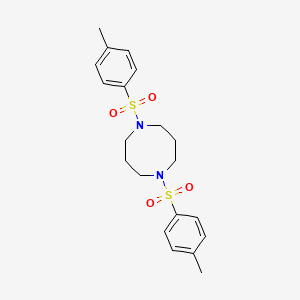
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)
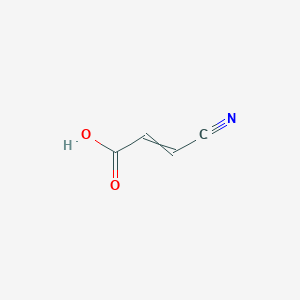



![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)


